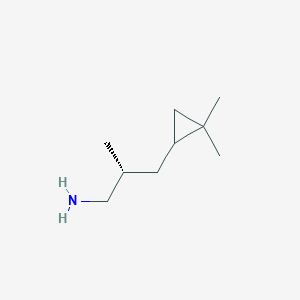

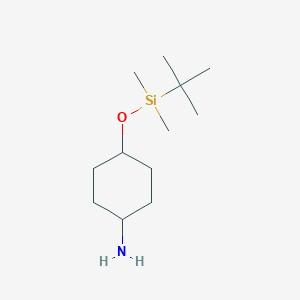

![molecular formula C16H15F2NO5S B2502991 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide CAS No. 1421456-89-4](/img/structure/B2502991.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide is a compound that can be categorized within the broader class of benzenesulfonamides. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications. The specific structure of this compound suggests that it may interact with various biological targets, potentially offering unique pharmacological properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides. In the context of the provided data, a similar approach could be employed for the synthesis of the target compound. For instance, the synthesis of related compounds has been achieved by reacting amines with different alkyl or aralkyl halides in the presence of a base, as seen in the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides . This method could potentially be adapted for the synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamides can be characterized by various spectroscopic techniques, including IR, NMR, and X-ray crystallography. The presence of the benzo[d][1,3]dioxol-5-yl group and the difluorobenzenesulfonamide moiety in the compound suggests potential for specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which could be elucidated through structural analysis . The introduction of fluorine atoms is known to influence the molecular properties, including the acidity of the sulfonamide hydrogen and the overall molecular conformation .

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, including N-alkylation, intramolecular arylation, and reactions with electrophiles. For example, the N-alkylation of aminobenzenesulfonamides with alcohols has been demonstrated, which could be relevant for the modification of the target compound . Additionally, the reactivity of the sulfonamide group can lead to the formation of different products depending on the reaction conditions, as seen in the reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and acidity, are influenced by the nature of the substituents on the benzene ring and the sulfonamide group. The introduction of electron-withdrawing groups, such as fluorine, can increase the acidity of the sulfonamide hydrogen, which may affect the compound's solubility and binding to biological targets . The presence of the benzo[d][1,3]dioxol-5-yl group could also impact the compound's lipophilicity and, consequently, its pharmacokinetic properties .

科学的研究の応用

Kinetic and Mechanistic Studies

Kinetic, Isotopic, and Nitrogen-15 NMR Study

Decomposition studies of N-hydroxybenzenesulfonamide in alkaline solutions have provided insights into the kinetics and mechanisms underlying sulfonamide reactions. This research offers a foundational understanding of the chemical behavior of sulfonamide derivatives under specific conditions, potentially aiding in the development of novel compounds with enhanced stability and reactivity for various applications (Bonner & Ko, 1992).

Biological Interactions and Activities

Mixed-Ligand Copper(II)-Sulfonamide Complexes

Research on mixed-ligand copper(II)-sulfonamide complexes has explored their DNA binding, cleavage, genotoxicity, and anticancer activity. The findings indicate that the sulfonamide derivative plays a crucial role in these biological interactions, suggesting potential therapeutic applications in cancer treatment and genetic research (González-Álvarez et al., 2013).

Pharmacological Implications

Carbonic Anhydrase Inhibition

A study on benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry demonstrated their role as inhibitors of carbonic anhydrase, a critical enzyme in many physiological processes. This research underscores the potential for developing new therapeutic agents targeting conditions related to enzyme dysregulation (Pala et al., 2014).

Safety And Hazards

While specific safety and hazard information for “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

The future directions for the research on similar compounds include the design of more potent drugs using Structural Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies . The new motifs were predicted for their drug likeness and ADME studies . All the derivatives obey Lipinski’s rule of five and have good bioactive scores , indicating the probable potentiality of these compounds as future drugs .

特性

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO5S/c17-11-2-1-3-12(18)16(11)25(21,22)19-7-6-13(20)10-4-5-14-15(8-10)24-9-23-14/h1-5,8,13,19-20H,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIGWPMRVRWEMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=C(C=CC=C3F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

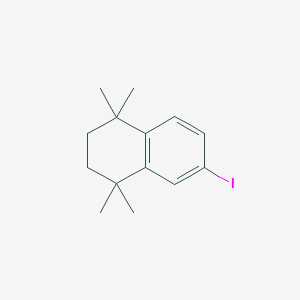

![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)

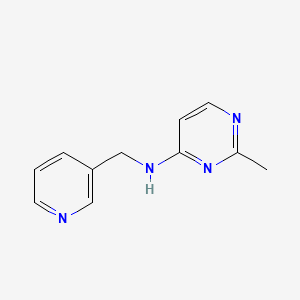

![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/no-structure.png)

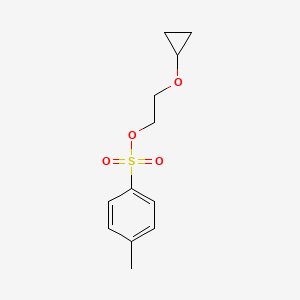

![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)